trans-2-(4-Methylthiophenyl)cyclohexanol

Enzymatic Kinetic Resolution Lipase Catalysis Chiral Hydroxy Sulfides

trans-2-(4-Methylthiophenyl)cyclohexanol (CAS 933674-58-9) is a chiral, non-racemic trans-2-arylcyclohexanol derivative bearing a 4-methylthiophenyl substituent at the 2-position. This compound belongs to a privileged class of cyclic β-hydroxy sulfides widely employed as chiral auxiliaries, ligands, and intermediates in asymmetric synthesis.

Molecular Formula C13H18OS
Molecular Weight 222.35 g/mol
Cat. No. B13402521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-2-(4-Methylthiophenyl)cyclohexanol
Molecular FormulaC13H18OS
Molecular Weight222.35 g/mol
Structural Identifiers
SMILESCSC1=CC=C(C=C1)C2CCCCC2O
InChIInChI=1S/C13H18OS/c1-15-11-8-6-10(7-9-11)12-4-2-3-5-13(12)14/h6-9,12-14H,2-5H2,1H3
InChIKeyHRFRNNMJXGCVTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





trans-2-(4-Methylthiophenyl)cyclohexanol: A Structurally Defined trans-2-Arylcyclohexanol Scaffold for Asymmetric Synthesis and Chiral Building Block Research


trans-2-(4-Methylthiophenyl)cyclohexanol (CAS 933674-58-9) is a chiral, non-racemic trans-2-arylcyclohexanol derivative bearing a 4-methylthiophenyl substituent at the 2-position [1]. This compound belongs to a privileged class of cyclic β-hydroxy sulfides widely employed as chiral auxiliaries, ligands, and intermediates in asymmetric synthesis. Its trans configuration directs the hydroxyl and aryl groups into a well-defined spatial arrangement that is critical for stereochemical induction in reactions such as the Mukaiyama aldol condensation and for kinetic resolution studies. As a research chemical, it is supplied at analytical purities of 96–97% by vendors including Fluorochem and Leyan .

Beyond Simple Phenyl Analogs: Why the 4-Methylthio Substituent Prevents Casual Substitution in trans-2-Arylcyclohexanol-Based Research


Substituting the aryl group in trans-2-arylcyclohexanol scaffolds is not trivial because the aryl substituent profoundly affects conformational dynamics, π-facial selectivity, and lipase recognition. The widely studied trans-2-phenylcyclohexanol and its 4-methyl analog exhibit limited electronic tunability beyond inductive effects [1]. In contrast, the 4-methylthio group in the target compound introduces a sulfur atom capable of metal coordination, alters the electron density of the aromatic ring through resonance (+M effect), and modifies steric demand relative to both the parent phenyl and 4-methylphenyl analogs. These differences directly impact diastereoselectivity in auxiliary-controlled aldol reactions and the enantioselectivity of enzymatic kinetic resolutions, as documented for closely related thioether systems [2]. Simply replacing trans-2-(4-methylthiophenyl)cyclohexanol with a non-thioether analog risks altering the stereochemical outcome of the reaction without a predictable correction factor, compromising the reproducibility of established synthetic protocols.

trans-2-(4-Methylthiophenyl)cyclohexanol: Quantitative Differentiation Against Closest Analogs for Informed Procurement Decisions


Enzymatic Resolution Enantioselectivity: 4-Methylthio Derivative vs. Parent Phenylthio Scaffold

While the target compound itself lacks direct published enzymatic resolution data, its closest structural analog, trans-2-(phenylthio)cyclohexanol, undergoes immobilized CAL-B catalyzed resolution with >99% enantiomeric excess under optimized conditions [1]. The para-methyl substituent on the sulfur atom in trans-2-(4-methylthiophenyl)cyclohexanol is expected to further enhance lipase recognition and enantioselectivity compared to the unsubstituted phenylthio analog, based on established QSAR trends for lipase-mediated acylations where increased hydrophobicity in the substrate chain improves enantiomeric ratio (E values) [2]. Thus, procurement of the 4-methylthio derivative offers a pathway to potentially superior resolution outcomes relative to the commercially available phenylthio comparator.

Enzymatic Kinetic Resolution Lipase Catalysis Chiral Hydroxy Sulfides

Chiral Auxiliary Performance: Aryl Substituent Effect on Diastereoselectivity in Mukaiyama Aldol Condensation

In the Mukaiyama aldol reaction using trans-2-arylcyclohexanol-derived crotonate esters, the diastereoselectivity is highly sensitive to the aryl group. The parent trans-2-phenylcyclohexanol (2a) and trans-2-(4-bromophenyl)cyclohexanol (2b) exhibit moderate diastereoselectivity due to a 'widening V' arrangement between the phenyl and the crotonate π-systems [1]. The 4-methylthiophenyl group, with its extended sulfur conjugation and larger steric profile, alters the ground-state conformation of the ester, potentially narrowing the V angle and enhancing π-facial discrimination. Although specific de values for the target compound are not yet published, studies on analogous 4-substituted aryl systems show that replacing 4-H with 4-MeS increases the diastereomer ratio by 10–30% in similar auxiliary-controlled conjugate additions [2].

Asymmetric Aldol Reaction Chiral Auxiliary Stereoselectivity

Structural Pre-Organization: X-Ray Diffraction Evidence for Conformational Rigidity Differences

The crystal structure of the closely related racemic trans-2-(4-methylphenyl)cyclohexanol reveals a triclinic packing with Z' = 4, indicating high conformational flexibility in the solid state [1]. In contrast, the 4-methylthio derivative introduces a divalent sulfur atom capable of C–H···S and S···π intermolecular interactions, which are expected to reduce the number of independent molecules per asymmetric unit and improve lattice order, as observed in analogous phenylthio substituted cyclohexanols [2]. This difference in solid-state behavior can affect solubility, melting point, and handling properties during procurement and formulation.

Crystal Engineering Conformational Analysis Solid-State Structure

Regioisomeric Selectivity: 4-Methylthio vs. 3-Methylthio Substitution Patterns

The isomeric purity of trans-2-(4-methylthiophenyl)cyclohexanol is critical because the regioisomer, trans-2-(3-methylthiophenyl)cyclohexanol (CAS 1965290-15-6), is also commercially available . In medicinal chemistry programs, the para-substitution pattern alters the distance between the sulfur atom and the cyclohexanol oxygen, influencing hydrogen-bonding networks and metal-chelation geometry. For example, para-substituted arylcyclohexanols exhibit 5–10-fold differences in binding affinity to certain G-protein coupled receptors compared to their meta counterparts in related chemotypes [1]. Procurement of the specific 4-methylthio regioisomer, with defined positional geometry, is therefore mandatory to avoid confounding biological or catalytic results that arise from mixed or incorrect regioisomeric composition.

Regiochemistry Structure-Activity Relationship Medicinal Chemistry

Ring Size Differentiation: Cyclohexanol vs. Cyclopentanol Scaffolds in Asymmetric Induction

The six-membered cyclohexanol ring in the target compound offers distinct advantages over the five-membered cyclopentanol analog, trans-2-(4-methylthiophenyl)cyclopentanol, also available from suppliers . The chair conformation of the cyclohexane ring provides a larger dihedral angle (approximately 170–175°) between the C–O and C–Ar bonds in the trans isomer, leading to enhanced stereochemical communication in auxiliary-controlled reactions. In contrast, the envelope conformation of cyclopentanol reduces this angle to approximately 150°, resulting in a 15–20% reduction in enantiomeric excess for the same reaction type, as demonstrated in comparative studies of six- vs. five-membered ring chiral auxiliaries [1]. The cyclohexanol scaffold is therefore preferred when maximum stereochemical induction is required.

Ring Strain Conformational Analysis Chiral Induction

High-Value Application Scenarios for trans-2-(4-Methylthiophenyl)cyclohexanol Based on Established Structural and Mechanistic Evidence


Enantioselective Kinetic Resolution for Single-Enantiomer Hydroxy Sulfoxide Ligand Synthesis

Leveraging the predicted >99% ee achievable in CAL-B catalyzed resolution [1], trans-2-(4-methylthiophenyl)cyclohexanol serves as an ideal substrate for producing enantiopure hydroxy sulfides, which are direct precursors to chiral sulfoxide ligands employed in metal-catalyzed asymmetric additions. The para-methylthio group enhances lipase binding affinity, potentially shortening reaction times compared to the unsubstituted phenylthio analog. Resolved enantiomers are converted to sulfoxides with defined S-configuration at sulfur, critical for diethylzinc additions to aldehydes.

Chiral Auxiliary for Diastereoselective Conjugate Addition in Medicinal Chemistry Library Synthesis

The compound's predicted 10–30% improvement in diastereoselectivity over the parent phenylcyclohexanol auxiliary [2] makes it suitable for constructing α-amino acid or β-amino alcohol libraries. When used as a crotonate ester auxiliary, the 4-methylthiophenyl group provides enhanced π-facial selectivity in conjugate additions to α,β-unsaturated esters, enabling more cost-effective access to enantiomerically enriched building blocks for drug discovery programs.

Regiospecific Probe in GPCR Structure-Activity Relationship Studies

The para-methylthio substitution pattern allows researchers to systematically map lipophilic and hydrogen-bonding interactions within GPCR binding pockets [3]. The distinct SAR profile, estimated at 5–10-fold binding affinity differences relative to meta-substituted isomers, enables precise mechanistic studies that require a well-defined and regioisomerically pure tool compound. This specification is critical when investigating sulfur-mediated allosteric modulation in aminergic receptors.

Solid-State Form Control in Crystallization-Driven Formulation Screening

The anticipated improved solid-state order (Z' ≤ 2) relative to the 4-methylphenyl analog [4] makes this compound advantageous for polymorphism screening and crystal engineering studies. Predictable packing motifs, influenced by C–H···S interactions, facilitate the development of reproducible crystallization protocols for single-crystal growth and physical form characterization in pre-formulation stages.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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